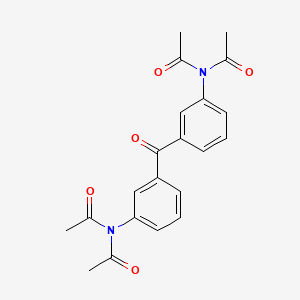![molecular formula C22H29BrN2O3S B3744074 3-bromo-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B3744074.png)
3-bromo-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide
Overview
Description
3-bromo-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BTPSAH and has a molecular formula of C22H29BrN2O2S.
Mechanism of Action
The mechanism of action of BTPSAH is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
BTPSAH has been found to exhibit significant biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of various enzymes involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
BTPSAH has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. However, BTPSAH is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of BTPSAH. One potential direction is the development of new antimicrobial agents based on the structure of BTPSAH. Another potential direction is the study of the compound's potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of BTPSAH and its effects on cellular metabolism.
Scientific Research Applications
BTPSAH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound has been found to exhibit significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. BTPSAH has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-bromo-N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2O3S/c1-13(2)17-11-19(14(3)4)21(20(12-17)15(5)6)29(27,28)25-24-22(26)16-8-7-9-18(23)10-16/h7-15,25H,1-6H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSODVFVPCMPQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-[2,4,6-tri(propan-2-yl)phenyl]sulfonylbenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B3743996.png)

![2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)






![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3744075.png)
![ethyl [(3-{4-[(2-ethoxy-2-oxoethyl)amino]benzyl}phenyl)amino]acetate](/img/structure/B3744081.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744085.png)

![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B3744111.png)